![molecular formula C22H16BrN3O2 B2480082 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 896172-79-5](/img/structure/B2480082.png)
2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide
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Overview
Description
Indolizine derivatives, including the specified compound, are of significant interest in medicinal chemistry due to their potential biological activities. The core structure of indolizine is versatile, allowing for various substitutions that can modulate the compound's physical, chemical, and biological properties.
Synthesis Analysis
Similar compounds, such as indolizine derivatives with different substituents, have been synthesized through condensation reactions involving isocyanates and amines, followed by cyclization processes. These methods typically involve the use of reagents like hydrazine hydrate for cyclization and morpholine for amination, leading to the formation of the core indolizine structure with desired substituents (Ji et al., 2018).
Molecular Structure Analysis
The crystal structure of related compounds reveals a monoclinic system, with distinct cell dimensions and space groups depending on the specific substituents. These structures often form through intermolecular hydrogen bonds, contributing to their stability and reactivity (Lu et al., 2017).
Scientific Research Applications
Synthesis and Pharmacological Applications
Antihypertensive Applications : The compound has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases with notable α-blocking activity, which is indicative of potential applications in treating hypertension. These derivatives were synthesized through a series of reactions starting from related intermediates, demonstrating good antihypertensive activity with low toxicity in pharmacological screenings (Abdel-Wahab et al., 2008).
Anticancer Applications : Certain derivatives synthesized from related compounds have shown in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anticancer applications (Hassan et al., 2014).
Antimicrobial Applications : New pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various microorganisms, indicating their potential as antimicrobial agents (Abunada et al., 2008).
Antioxidant Applications : The research into the synthesis of new 3-substituted coumarins, starting from related intermediates, has led to the discovery of compounds with significant antioxidant evaluation, highlighting the potential for the development of antioxidant agents (Hamama et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide is Prostaglandin G/H synthase 2 (COX-2) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
The compound acts as an inhibitor of COX-2 . By binding to this enzyme, it blocks the conversion of arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow . By inhibiting their synthesis, the compound can alleviate symptoms associated with these processes .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver
Result of Action
The inhibition of prostaglandin synthesis by 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide results in a decrease in inflammation and pain . This can be beneficial in conditions where these symptoms are prevalent, such as postoperative inflammation .
Safety and Hazards
Bromfenac is classified as a hazardous substance. It has hazard statements H302-H315-H319-H334-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-15-11-9-14(10-12-15)21(27)20-19(24)18(17-8-4-5-13-26(17)20)22(28)25-16-6-2-1-3-7-16/h1-13H,24H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGIFOIOUGUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide |
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